6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
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Overview
Description
6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a methoxybenzenesulfonyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine and pyrimidine derivatives. The reaction conditions often require the use of catalysts such as ZnCl2 or CuCl2, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining product consistency and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfonamide derivatives .
Scientific Research Applications
6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of inflammatory mediators or the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar bicyclic structure and have shown comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives are also known for their enzyme inhibitory properties and potential therapeutic applications.
Uniqueness
What sets 6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine apart is its unique methoxybenzenesulfonyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for more specific interactions with molecular targets, making it a valuable compound in drug development and other scientific research applications .
Properties
IUPAC Name |
6-(3-methoxyphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-12-3-2-4-13(7-12)21(18,19)17-6-5-14-11(9-17)8-15-10-16-14/h2-4,7-8,10H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRRJHBBAOIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=NC=NC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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